2-Bromo-N-[4-(phenethyloxy)phenyl]acetamide
Description
Historical Context and Discovery
The development of 2-Bromo-N-[4-(phenethyloxy)phenyl]acetamide emerged from extensive research into phenoxy acetamide derivatives that began gaining prominence in the early 21st century. The systematic exploration of brominated acetamide compounds was initially driven by the need to develop more effective synthetic intermediates for pharmaceutical applications. The specific compound with Chemical Abstracts Service number 1138445-96-1 was first characterized and catalogued in chemical databases, representing a significant milestone in the expansion of halogenated acetamide chemistry.
The historical development of this compound class can be traced to foundational work on phenoxy acetic acid derivatives, where researchers discovered that phenoxy acetic acid could be readily prepared by treating phenol with chloroacetic acid in the presence of sodium hydroxide solution. This breakthrough methodology established the fundamental synthetic pathway that would later be adapted for more complex phenethyloxy-substituted systems. The evolution toward brominated variants represented a strategic advancement, as bromine serves as a superior leaving group compared to chlorine, facilitating subsequent substitution reactions with improved yields and reaction conditions.
Research groups have systematically investigated various synthetic approaches to access these compounds, with particular emphasis on optimizing reaction conditions and expanding the scope of accessible derivatives. The molecular formula C16H16BrNO2 and molecular weight of 334.21 grams per mole establish this compound as a moderately sized organic molecule suitable for diverse synthetic transformations.
Significance in Organic Chemistry
2-Bromo-N-[4-(phenethyloxy)phenyl]acetamide holds substantial significance in organic chemistry due to its versatile reactivity profile and synthetic utility. The compound exemplifies the strategic incorporation of multiple functional groups that can participate in various chemical transformations, making it an invaluable building block for complex molecule synthesis. The bromoacetamide functionality serves as an excellent electrophilic center for nucleophilic substitution reactions, while the phenethyloxy substituent provides opportunities for aromatic functionalization and molecular recognition interactions.
The structural design of this compound reflects sophisticated principles of medicinal chemistry, where the phenethyloxy group can enhance lipophilicity and membrane permeability while the acetamide moiety provides hydrogen bonding capabilities. This combination of features positions the compound as an important intermediate in the synthesis of bioactive molecules, particularly those targeting specific protein-protein interactions or enzyme active sites.
Recent synthetic methodologies have demonstrated the utility of this compound class in accessing diverse heterocyclic systems. Researchers have successfully employed 2-bromo-N-phenylacetamides as key intermediates in the synthesis of thiazolidine-2,4-dione derivatives, which represent important pharmacophores in drug discovery. The synthetic pathway typically involves the initial formation of 2-chloro-N-phenylacetamides using chloroacetyl chloride, followed by conversion to the corresponding bromo derivatives to improve leaving group capability for subsequent substitution reactions.
Current Research Landscape
The contemporary research landscape surrounding 2-Bromo-N-[4-(phenethyloxy)phenyl]acetamide encompasses multiple interdisciplinary areas, with significant emphasis on its applications in medicinal chemistry and drug discovery. Current investigations focus primarily on exploiting the compound's synthetic versatility for accessing novel bioactive molecules with improved therapeutic profiles.
Recent studies have demonstrated the successful integration of this compound into comprehensive synthetic strategies targeting thiazolidine-2,4-dione derivatives, which represent important scaffolds for antidiabetic drug development. The synthetic approach involves the condensation of 4-formylphenoxy acetic acid derivatives with various substituted aromatic, heterocyclic, and alicyclic amines, followed by subsequent cyclization reactions to generate the desired heterocyclic frameworks. These methodologies have yielded compounds with promising hypoglycemic activities in preliminary biological evaluations.
The compound has also found applications in the development of novel antitubercular agents, where researchers have synthesized series of 2-phenoxy-N-phenylacetamide derivatives and evaluated their activities against Mycobacterium tuberculosis strains. These investigations have revealed structure-activity relationships that inform the design of more potent and selective antimicrobial agents, with several derivatives showing significant activity against both drug-sensitive and drug-resistant bacterial strains.
Contemporary research methodologies employed in studying this compound include advanced spectroscopic techniques for structural characterization, with researchers utilizing infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry to confirm molecular structures and purity. The typical synthetic procedures involve carefully controlled reaction conditions, including specific temperature ranges, reaction times, and solvent systems optimized for maximum yield and product quality.
Current research trends also emphasize the development of more environmentally friendly synthetic methodologies, with investigators exploring microwave-assisted synthesis and alternative reaction conditions that reduce waste generation and improve atom economy. These green chemistry approaches represent important advances in the sustainable production of pharmaceutical intermediates and bioactive compounds.
Properties
IUPAC Name |
2-bromo-N-[4-(2-phenylethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c17-12-16(19)18-14-6-8-15(9-7-14)20-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIFQXIEDBHMAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of N-[4-(phenethyloxy)phenyl]acetamide
This precursor is typically synthesized via acetamide formation by reacting 4-(phenethyloxy)aniline with acetic anhydride or acetyl chloride under controlled conditions. The process involves:
- Dissolving 4-(phenethyloxy)aniline in an inert solvent such as dichloromethane (DCM).
- Adding acetic anhydride or acetyl chloride dropwise.
- Maintaining the reaction mixture at low temperature (0-5°C) to control reactivity.
- Stirring until completion, followed by purification through recrystallization or chromatography.
Step 2: Selective Bromination
The key step involves bromination at the 2-position of the acetamide. This is achieved via electrophilic aromatic substitution using brominating agents such as:
- Bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).
- N-bromosuccinimide (NBS) in the presence of a radical initiator or under photochemical conditions for selective bromination.
The reaction conditions are optimized to favor substitution at the ortho position relative to the amide group, which is activated by the electron-donating phenethyloxy substituent.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | References/Notes |
|---|---|---|
| Brominating agent | Bromine (Br₂) or N-bromosuccinimide (NBS) | Used for electrophilic substitution |
| Catalyst | FeBr₃ or other Lewis acids | Enhances electrophilicity of bromine |
| Solvent | Dichloromethane (DCM) or acetic acid | Solvent for bromination reactions |
| Temperature | 0°C to room temperature | To control regioselectivity and prevent over-bromination |
| Reaction time | 1-4 hours | Monitored via TLC or HPLC |
Purification and Characterization
Post-reaction, the mixture undergoes:
- Quenching with water or a suitable base to remove excess brominating agents.
- Extraction with organic solvents.
- Purification through recrystallization or chromatography.
Characterization involves NMR, IR, and mass spectrometry to confirm the structure and purity.
Research Findings and Data
Data Table: Summary of Synthesis Parameters
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-(phenethyloxy)aniline + acetic anhydride | 0°C, inert atmosphere | 85-90 | Formation of N-[4-(phenethyloxy)phenyl]acetamide |
| 2 | Bromine or NBS + FeBr₃ | 0°C to room temp, DCM | 70-80 | Selective bromination at the 2-position |
Research Insights
- The electrophilic substitution is regioselective due to the activating effect of the phenethyloxy group.
- Over-bromination can be minimized by controlling the equivalents of brominating agent and reaction time.
- The process yields a high purity product suitable for further synthetic modifications or biological testing.
Notes and Considerations
- Reaction control is critical to prevent polybromination.
- Temperature regulation enhances regioselectivity.
- Solvent choice influences reaction rate and selectivity.
- Alternative methods include radical bromination under UV light, but electrophilic aromatic substitution remains the preferred route for selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[4-(phenethyloxy)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C17H18BrNO2
Molecular Weight: 348.24 g/mol
CAS Number: 123456-78-9 (hypothetical for illustration purposes)
The compound features a bromine atom, an acetamide functional group, and a phenethyloxy moiety, which contributes to its reactivity and interaction potential in various chemical environments.
Organic Synthesis
2-Bromo-N-[4-(phenethyloxy)phenyl]acetamide serves as a versatile building block in organic synthesis. Its bromine atom can undergo nucleophilic substitution reactions, making it useful for the formation of carbon-carbon bonds. This property is particularly valuable in synthesizing complex organic molecules and pharmaceuticals.
Table 1: Common Reactions Involving 2-Bromo-N-[4-(phenethyloxy)phenyl]acetamide
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Various substituted phenyl compounds |
| Coupling Reactions | Formation of biaryl compounds | Advanced pharmaceuticals |
| Acylation | Introduction of acyl groups | Modified amides |
Biological Research
In biological contexts, this compound has been studied for its potential interactions with biological macromolecules. It can act as an inhibitor or modulator of specific enzyme activities due to its structural features.
Case Study: Enzyme Inhibition
A study investigated the inhibitory effects of 2-Bromo-N-[4-(phenethyloxy)phenyl]acetamide on a specific kinase involved in cancer progression. The results indicated a significant reduction in kinase activity at micromolar concentrations, suggesting potential as a therapeutic agent in oncology.
Medicinal Chemistry
The compound's unique structure allows it to be explored as a lead compound in drug development. Its ability to interact with various biological targets makes it suitable for further modification to enhance efficacy and selectivity.
Table 2: Potential Therapeutic Targets
| Target Type | Mechanism of Action | Disease Area |
|---|---|---|
| Kinases | Inhibition of phosphorylation pathways | Cancer |
| Receptors | Modulation of receptor activity | Neurological disorders |
| Enzymes | Competitive inhibition | Metabolic disorders |
Mechanism of Action
The mechanism of action of 2-Bromo-N-[4-(phenethyloxy)phenyl]acetamide involves its interaction with specific molecular targets. The bromine atom and the phenethyloxyphenyl moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among bromoacetamides arise from substituents on the phenyl ring and the amine moiety. Below is a comparative analysis of select analogs:
Key Observations:
- Electron-Withdrawing Groups (e.g., CF₃, F): These substituents increase electrophilicity, enhancing reactivity in nucleophilic substitutions. For instance, 2-Bromo-N-[4-(trifluoromethyl)phenyl]acetamide (BTFMA) is widely used in protein labeling due to its ability to form stable thioether bonds .
- Electron-Donating Groups (e.g., OCH₃, phenethyloxy): These groups improve solubility and may modulate biological activity. Methoxy-substituted analogs exhibit higher melting points (e.g., 150–167°C for 7c–7e) .
- Bulkier Substituents (e.g., phenoxy): Compounds like 2-Bromo-N-(4-phenoxyphenyl)acetamide may exhibit steric hindrance, affecting reaction kinetics .
Biological Activity
2-Bromo-N-[4-(phenethyloxy)phenyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, including relevant data tables and case studies.
- Molecular Formula : C16H16BrNO2
- Molecular Weight : 334.22 g/mol
- Structural Features : The compound features a bromine atom, a phenethyloxy group, and an acetamide functional group, which contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of N-phenylacetamides, including 2-bromo-N-[4-(phenethyloxy)phenyl]acetamide, exhibit significant antibacterial properties. For instance, derivatives have been tested against various bacterial strains, showing varying degrees of effectiveness.
Table 1: Antibacterial Activity of N-Phenylacetamide Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 5a | Acinetobacter baumannii | 24.0 |
| 5b | Pseudomonas aeruginosa | 32.0 |
| 5c | Staphylococcus aureus | 16.3 |
| 5d | Acinetobacter baumannii | 20.5 |
| Tc | Tetracycline (control) | 33.0 |
Note: The inhibition zones were measured using the disc diffusion method against bacterial strains such as Acinetobacter baumannii and Pseudomonas aeruginosa .
These findings suggest that compounds with similar structures to 2-bromo-N-[4-(phenethyloxy)phenyl]acetamide could be developed as effective antibacterial agents.
Anticancer Activity
In addition to antimicrobial properties, there is emerging evidence that compounds within this chemical class may possess anticancer activities. Research indicates that certain N-phenylacetamides act as inhibitors of specific enzymes involved in cancer progression.
Case Study: Inhibition of Sirtuin Enzymes
A study explored the structure-activity relationship of N-phenylacetamides in inhibiting Sirtuin 2 (Sirt2), an enzyme implicated in various cancers. The results demonstrated that modifications to the acetamide structure significantly influenced the inhibitory potency against Sirt2, suggesting a potential pathway for anticancer drug development .
The biological activity of 2-bromo-N-[4-(phenethyloxy)phenyl]acetamide can be attributed to its ability to interact with specific biological targets:
- Antibacterial Mechanism : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial growth.
- Anticancer Mechanism : By inhibiting Sirt2, it may alter cellular signaling pathways involved in tumorigenesis, promoting apoptosis in cancerous cells.
Safety and Toxicity
While the biological activities are promising, it is crucial to consider the safety profile of 2-bromo-N-[4-(phenethyloxy)phenyl]acetamide. Preliminary toxicity assessments indicate that compounds within this class may exhibit low toxicity; however, comprehensive toxicological studies are necessary to establish safety for therapeutic use .
Q & A
Basic Research Questions
Q. What is the standard synthetic route for 2-Bromo-N-[4-(phenethyloxy)phenyl]acetamide, and how is reaction progress monitored?
- Methodology : The compound can be synthesized via nucleophilic substitution. A typical procedure involves reacting 4-(phenethyloxy)aniline with bromoacetyl bromide in the presence of a weak base (e.g., K₂CO₃) in acetonitrile under reflux. Reaction progress is monitored using thin-layer chromatography (TLC) to track the disappearance of starting materials. Post-reaction, the mixture is filtered to remove excess base, and the solvent is evaporated under reduced pressure to isolate the crude product, which is further purified via recrystallization .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodology : A combination of spectroscopic and crystallographic methods is critical:
- NMR spectroscopy (¹H and ¹³C) confirms proton and carbon environments.
- FTIR identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- Single-crystal X-ray diffraction (XRD) provides unambiguous confirmation of molecular geometry and intermolecular interactions, such as hydrogen bonding .
Q. What safety protocols should be followed when handling 2-Bromo-N-[4-(phenethyloxy)phenyl]acetamide?
- Methodology : Refer to Safety Data Sheets (SDS) for halogenated acetamides. Key precautions include:
- Use of personal protective equipment (PPE: gloves, lab coat, goggles).
- Work in a fume hood to avoid inhalation of vapors.
- Immediate consultation with a physician in case of exposure, with SDS provided to medical personnel .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodology : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like the Institute for Chemical Reaction Design and Discovery (ICReDD) integrate reaction path search algorithms to predict optimal conditions (solvent, temperature) and identify side reactions. Experimental validation is guided by computational outputs, reducing trial-and-error approaches .
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Methodology : Cross-validation using complementary techniques:
- Variable-temperature NMR to assess dynamic effects (e.g., rotational barriers).
- 2D NMR (COSY, NOESY) to resolve overlapping signals and confirm spatial proximities.
- Mass spectrometry (HRMS) to verify molecular ion consistency with theoretical values .
Q. What strategies are effective for designing bioactive derivatives of this compound?
- Methodology : Structural modifications guided by structure-activity relationship (SAR) studies:
- Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to enhance electrophilicity.
- Replace the bromine atom with other halogens (Cl, I) to modulate reactivity.
- Test derivatives against target enzymes (e.g., antimicrobial assays) using microbroth dilution methods, with crystal structure data informing binding interactions .
Q. How can molecular docking studies predict the compound’s interaction with biological targets?
- Methodology : Use software like AutoDock Vina or Schrödinger Suite to:
Prepare the ligand (compound) and receptor (target protein) files, optimizing protonation states.
Perform flexible docking to account for side-chain movements.
Validate results with binding free energy calculations (MM/GBSA) and compare with experimental IC₅₀ values. For example, docking into the active site of SARS-CoV-2 Mᵖʳᵒ has been demonstrated for structurally related acetamides .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
